molecular formula C16H15N7O4S3 B2645525 N-[5-({[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide CAS No. 389072-83-7

N-[5-({[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide

Cat. No.: B2645525
CAS No.: 389072-83-7
M. Wt: 465.52
InChI Key: FWSGNBFNBFAKIA-UHFFFAOYSA-N
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Description

The compound N-[5-({[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide (hereafter referred to as Compound 3d) is a bisthiadiazole derivative synthesized via a multi-step route involving thioether linkage formation and carbamoylation. Key characteristics include:

  • Molecular formula: C₁₆H₁₅N₇O₄S₃ (MW: 437.5 g/mol).
  • Physical properties: Melting point of 250°C (decomposition), Rf = 0.46 in TLC .
  • Spectroscopic data: IR bands at 3252 cm⁻¹ (N-H stretch), 1683 cm⁻¹ (amide I), and 1H NMR signals confirming the ethyl and aromatic substituents .
  • Synthetic yield: 79% under optimized conditions, highlighting efficient coupling of the carbamoylmethylsulfanyl group to the thiadiazole core .

Properties

IUPAC Name

N-[5-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N7O4S3/c1-3-12-19-20-14(29-12)17-11(24)7-28-16-22-21-15(30-16)18-13(25)9-5-4-6-10(8(9)2)23(26)27/h4-6H,3,7H2,1-2H3,(H,17,20,24)(H,18,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSGNBFNBFAKIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N7O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide typically involves multiple steps. One common method includes the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with a suitable carbamoylating agent to form the intermediate compound. This intermediate is then reacted with a thiol-containing compound to introduce the sulfanyl group. Finally, the resulting compound is coupled with 2-methyl-3-nitrobenzoyl chloride to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[5-({[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-({[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, the compound can interfere with cellular signaling pathways, leading to the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

Structural Analogues of Thiadiazole Derivatives

Compound A : N-[5-({[(5-Methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
  • Key differences : Replaces the 3-nitrobenzamide group with a benzothiazole carboxamide and substitutes the 5-ethyl group with 5-methyl.
  • Molecular weight : 434.5 g/mol (C₁₆H₁₂N₆O₂S₃).
  • Implications : The benzothiazole moiety may enhance π-π stacking interactions in biological targets, while the smaller methyl group could reduce steric hindrance compared to ethyl in Compound 3d .
Compound B : N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide
  • Key differences : Lacks the carbamoylmethylsulfanyl bridge, simplifying the structure.
  • Molecular weight : 310.4 g/mol (C₁₂H₁₁N₃O₃S₂).
  • Implications: The absence of the bisthiadiazole system likely reduces nitrogen/sulfur content (20.76% S in 3d vs.
Compound C : N-[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
  • Key differences : Incorporates a 4-chlorobenzylsulfanyl group and a dimethylsulfamoylbenzamide.
  • Molecular weight : 500.1 g/mol (C₁₈H₁₆ClN₅O₃S₃).
  • Implications : The chlorophenyl group increases lipophilicity (LogP ~2.6 for 3d vs. higher for C ), which may enhance membrane permeability .

Biological Activity

N-[5-({[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Overview of the Compound

This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. Thiadiazoles contain sulfur and nitrogen in their five-membered ring structure, contributing to their reactivity and interaction with biological systems.

Synthesis

The synthesis typically involves multiple steps:

  • Formation of Intermediate : Reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with a carbamoylating agent.
  • Introduction of Sulfanyl Group : The intermediate is reacted with a thiol-containing compound.
  • Final Coupling : The resulting compound is coupled with 2-methyl-3-nitrobenzoyl chloride to form the target compound.

Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : Compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentrations (MIC) comparable to standard antibiotics like ampicillin .
CompoundMIC (µg/mL)Target Organism
Thiadiazole Derivative 132.6E. coli
Thiadiazole Derivative 262.5S. aureus
N-[5-(...)VariesVarious

Antifungal Activity

In addition to antibacterial properties, this compound has been investigated for antifungal activity against strains such as Candida albicans and Aspergillus niger. Studies have shown that certain derivatives outperform established antifungals like itraconazole .

The mechanism by which N-[5-(...) exerts its biological effects involves:

  • Enzyme Inhibition : The compound may bind to active sites of specific enzymes, inhibiting their function.
  • Cellular Signaling Interference : It can disrupt signaling pathways essential for cell growth and proliferation.

This dual action enhances its potential as an anticancer agent by targeting pathways involved in tumor growth.

Case Studies

Several studies have highlighted the effectiveness of thiadiazole derivatives:

  • Antimicrobial Screening : A study demonstrated that certain nitrophenoxymethyl-thiadiazole derivatives exhibited significant antibacterial activity against Salmonella typhi and E. coli, with zones of inhibition ranging from 15–19 mm at a concentration of 500 µg/disk .
  • Cytostatic Properties : Research on 2-amino-1,3,4-thiadiazole derivatives revealed cytostatic properties with potential applications in cancer therapy .

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